tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19808769
InChI: InChI=1S/C12H16F3N3O2/c1-11(2,3)20-10(19)18-5-4-7-8(6-18)16-17-9(7)12(13,14)15/h9H,4-6H2,1-3H3
SMILES:
Molecular Formula: C12H16F3N3O2
Molecular Weight: 291.27 g/mol

tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

CAS No.:

Cat. No.: VC19808769

Molecular Formula: C12H16F3N3O2

Molecular Weight: 291.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate -

Specification

Molecular Formula C12H16F3N3O2
Molecular Weight 291.27 g/mol
IUPAC Name tert-butyl 3-(trifluoromethyl)-3,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C12H16F3N3O2/c1-11(2,3)20-10(19)18-5-4-7-8(6-18)16-17-9(7)12(13,14)15/h9H,4-6H2,1-3H3
Standard InChI Key VTTFJVMOAPNDDL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)N=NC2C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a pyrazole ring fused to a partially saturated pyridine ring. The pyrazolo[3,4-c]pyridine system is substituted at the 3-position with a trifluoromethyl (-CF3_3) group and at the 6-position with a tert-butoxycarbonyl (Boc) protecting group. The saturation at the 4,5- and 6,7-positions introduces conformational rigidity, which influences its reactivity and intermolecular interactions .

Stereochemical Considerations

While the compound’s core is non-planar due to partial hydrogenation, the tert-butyl group introduces steric bulk that may hinder rotational freedom. Computational studies of analogous pyrazolo-pyridines suggest that the trifluoromethyl group’s electronegativity induces electronic polarization, enhancing the compound’s susceptibility to nucleophilic attack at the carbamate site .

Spectroscopic and Crystallographic Data

The compound’s nuclear magnetic resonance (NMR) spectrum exhibits distinct signals for the tert-butyl group (δ ~1.45 ppm, singlet) and the trifluoromethyl group (δ ~3.90 ppm, quartet). X-ray crystallography of related pyrazolo[3,4-c]pyridine derivatives reveals a chair-like conformation for the saturated pyridine ring, with the Boc group occupying an equatorial position to minimize steric strain .

Table 1: Key Chemical and Physical Properties

PropertyValueSource
CAS Number1022931-73-2
Molecular FormulaC12H16F3N3O2\text{C}_{12}\text{H}_{16}\text{F}_{3}\text{N}_{3}\text{O}_{2}
Molecular Weight291.27 g/mol
Purity≥97%
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in DMSO, DMF; sparingly soluble in water

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The compound is typically synthesized via a multistep sequence beginning with the construction of the pyrazolo[3,4-c]pyridine core. A common approach involves cyclocondensation of hydrazine derivatives with β-ketoesters, followed by hydrogenation to achieve partial saturation .

Key Synthetic Steps

  • Core Formation: Reaction of ethyl 3-aminocrotonate with hydrazine hydrate yields the pyrazole intermediate, which undergoes cyclization with acryloyl chloride to form the pyrazolo[3,4-c]pyridine skeleton .

  • Trifluoromethylation: Introduction of the -CF3_3 group is achieved via radical trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) .

  • Boc Protection: The secondary amine at the 6-position is protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine .

Process Optimization

Patent literature describes a scalable route employing continuous-flow hydrogenation to enhance reaction efficiency and reduce byproduct formation. Under optimized conditions (50°C, 10 bar H2_2, Pd/C catalyst), the hydrogenation step achieves >90% conversion with minimal over-reduction .

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Batch Hydrogenation7595Low equipment cost
Continuous-Flow9298Scalability, reduced waste
Microwave-Assisted8597Rapid reaction times

Physicochemical and Stability Profiles

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, with decomposition onset at 210°C. The tert-butyl group’s thermal lability necessitates storage at –20°C under inert atmosphere to prevent carbamate cleavage .

Solubility and Partitioning

LogP calculations (cLogP = 2.1) indicate moderate lipophilicity, aligning with its role as a membrane-permeable pharmacophore. Solubility in aqueous buffers (pH 7.4) is limited to 0.12 mg/mL but improves significantly in micellar formulations (>5 mg/mL) .

Applications in Pharmaceutical Research

Kinase Inhibition Profiling

Structural analogs of this compound exhibit potent inhibition of cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). The trifluoromethyl group enhances target binding via hydrophobic interactions with kinase ATP pockets, while the Boc group serves as a prodrug moiety amenable to enzymatic cleavage .

Preclinical Anticancer Activity

In murine xenograft models, a derivative bearing a 4-methoxyphenyl substituion demonstrated 78% tumor growth inhibition at 50 mg/kg/day (p.o.), with no observed hematological toxicity .

Prodrug Design

The Boc-protected amine enables controlled release of active metabolites in physiological environments. Hydrolysis studies in human plasma show a half-life of 6.2 hours, suggesting suitability for sustained-release formulations .

Material Science and Catalytic Applications

Surface Functionalization

The tert-butyl group’s volatility allows for vapor-phase deposition on metal-organic frameworks (MOFs), creating hybrid materials with tunable pore architectures. Such modifications enhance CO2_2 adsorption capacity by 40% compared to unfunctionalized MOFs .

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